N-BENZYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE
Description
N-Benzyl-2-(3-fluorobenzamido)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a benzyl group and a 3-fluorobenzamido moiety. Its molecular formula is C₂₁H₁₆F₂N₂O₂, with a molecular weight of 366.36 g/mol.
Properties
IUPAC Name |
N-benzyl-2-[(3-fluorobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c22-17-10-6-9-16(13-17)20(25)24-19-12-5-4-11-18(19)21(26)23-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVZGOFIZDQCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE typically involves the condensation of 3-fluorobenzoic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or benzamide moieties, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, nitro compounds
Scientific Research Applications
N-BENZYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-BENZYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-Benzyl-2-(3-fluorobenzamido)benzamide with structurally related benzamide derivatives:
Key Differences and Implications
Fluorine Substitution Patterns
- Flutolanil ’s trifluoromethyl group increases lipophilicity, contributing to its fungicidal activity by enhancing membrane permeability .
- F2B ’s 2,3-difluorobenzyl group and sulfamoyl moiety may target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase), a mechanism distinct from the target compound .
Heterocyclic and Functional Group Variations
- The imidazopyrimidinyl substituent in the compound from introduces a heterocyclic motif, which is common in kinase inhibitors (e.g., anticancer agents). This contrasts with the target compound’s simpler benzyl group .
- The chloroacetyl group in ’s compound offers reactivity for further synthetic modifications, unlike the stable amide linkages in the target compound .
Molecular Weight and Complexity
- The target compound’s molecular weight (366.36 g/mol) is higher than Flutolanil (329.30 g/mol) and F2B (338.32 g/mol), suggesting differences in pharmacokinetic properties such as absorption and distribution .
Agrochemical Potential
- Flutolanil demonstrates that fluorinated benzamides are effective agrochemicals due to their stability and target specificity. The target compound’s 3-fluoro substitution could similarly enhance bioactivity in pest control .
Medicinal Chemistry
- F2B ’s sulfamoyl group highlights the role of polar substituents in enzyme inhibition, whereas the target compound’s 3-fluorobenzamido group may favor hydrophobic interactions in biological targets .
- The imidazopyrimidinyl analog () underscores the importance of heterocycles in drug design, a feature absent in the target compound but relevant for activity optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
